molecular formula C10H16Cl2N6O B1431752 [4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride

[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride

Cat. No.: B1431752
M. Wt: 307.18 g/mol
InChI Key: DLBMWQPDXUYSGK-UHFFFAOYSA-N
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Description

[4-(9H-Purin-6-yl)morpholin-2-yl]methanamine dihydrochloride is a purine-based chemical compound of significant interest in biomedical research and drug discovery, particularly in the field of oncology. This dihydrochloride salt form offers enhanced solubility and stability for experimental use. Compounds within this structural class, featuring a purine core linked to a morpholine ring, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that forms complexes with cyclins E and A, playing a critical role in driving cell cycle progression from the G1 to S phase and through the S phase . The primary research value of this compound lies in its potential to selectively inhibit CDK2 activity. Inhibition of CDK2 leads to cell cycle arrest and decreased phosphorylation of key substrates like the retinoblastoma (pRB) protein, which can suppress tumor growth . This makes it a crucial tool for studying cell cycle mechanisms and developing novel therapeutic strategies. Its application is especially relevant for investigating cancers characterized by amplification or overexpression of cyclin E (CCNE1), such as certain breast, ovarian, lung, and colorectal cancers . Furthermore, research indicates that CDK2 inhibitors may provide a valuable approach to overcoming resistance to CDK4/6 inhibitors in some cancer models, opening avenues for combination therapies . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers can leverage this compound to explore CDK2 signaling pathways and its role in oncogenesis.

Properties

IUPAC Name

[4-(7H-purin-6-yl)morpholin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O.2ClH/c11-3-7-4-16(1-2-17-7)10-8-9(13-5-12-8)14-6-15-10;;/h5-7H,1-4,11H2,(H,12,13,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBMWQPDXUYSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC=NC3=C2NC=N3)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Morpholine-Substituted Purine Intermediate

A key intermediate, 4-(9H-purin-6-yl)morpholine, is prepared by nucleophilic aromatic substitution on 6-chloropurine derivatives with morpholine. This reaction proceeds under mild heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base like triethylamine to scavenge released HCl.

  • Reaction Conditions:

    • Solvent: DMF or DMSO
    • Base: Triethylamine or similar
    • Temperature: 60–100 °C
    • Time: Several hours (typically 4–24 h)
  • Mechanism: The morpholine nitrogen attacks the electrophilic 6-position of the purine ring, replacing the chlorine substituent.

This step yields 4-(9H-purin-6-yl)morpholine as a key precursor for further functionalization.

Introduction of Methanamine Group at Morpholine 2-Position

The methanamine group is introduced at the 2-position of the morpholine ring. This can be achieved by:

  • Reductive Amination: Starting from 4-(9H-purin-6-yl)morpholin-2-one or 2-formyl derivatives, reductive amination with ammonia or an amine source introduces the methanamine substituent.

  • Nucleophilic Substitution: Alternatively, a halomethyl derivative at the 2-position of morpholine can be displaced by ammonia or an amine to form the methanamine.

  • Typical Reagents:

    • Reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride
    • Ammonia or methylamine as nucleophiles
  • Conditions:

    • Solvent: Methanol, ethanol, or aqueous media
    • Temperature: Room temperature to reflux
    • Time: Several hours

This step yields the free base of [4-(9H-purin-6-yl)morpholin-2-yl]methanamine.

Formation of Dihydrochloride Salt

The free base is converted into the dihydrochloride salt to enhance stability and solubility:

  • Procedure:

    • The free base is dissolved in an appropriate solvent (e.g., ethanol or water).
    • Hydrogen chloride gas or hydrochloric acid solution is bubbled or added dropwise.
    • The dihydrochloride salt precipitates or crystallizes upon cooling.
  • Purification:

    • Recrystallization from ethanol or aqueous ethanol
    • Filtration and drying under vacuum

Representative Reaction Scheme

Step Reactants/Intermediates Reagents/Conditions Product Yield (%)
1 6-Chloropurine + Morpholine DMF, Triethylamine, 80 °C, 12 h 4-(9H-purin-6-yl)morpholine 70–85
2 4-(9H-purin-6-yl)morpholin-2-one + NH3 + NaBH3CN Methanol, RT to reflux, 6–12 h [4-(9H-purin-6-yl)morpholin-2-yl]methanamine 60–75
3 Free base [4-(9H-purin-6-yl)morpholin-2-yl]methanamine HCl (g) or HCl (aq), ethanol, RT [4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride 85–95

Research Findings and Analytical Data

  • Purity and Structural Confirmation:

    • Characterization by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the integrity of the purine and morpholine moieties and the presence of the methanamine group.
    • Mass spectrometry (MS) supports molecular weight confirmation.
    • Melting point determination of the dihydrochloride salt typically shows a sharp melting range indicating purity.
  • Crystallinity:

    • The dihydrochloride salt often forms crystalline solids, which can be characterized by X-ray diffraction (XRD) to confirm the salt form and molecular packing.
  • Solubility:

    • The dihydrochloride salt exhibits enhanced aqueous solubility compared to the free base, facilitating biological applications.
  • Reaction Monitoring:

    • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Notes on Optimization and Variations

  • Solvent Choice: Polar aprotic solvents favor nucleophilic substitution steps; protic solvents are preferred for reductive amination.

  • Temperature Control: Elevated temperatures accelerate substitution but may cause side reactions; careful optimization is required.

  • Base Selection: Triethylamine is commonly used; other organic bases may be employed depending on substrate sensitivity.

  • Purification: Recrystallization and chromatographic techniques ensure high purity, critical for pharmaceutical-grade material.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values
Purine substitution 6-chloropurine, morpholine, DMF, 80 °C
Base for substitution Triethylamine (1.1–2 equiv)
Reductive amination agent Sodium cyanoborohydride or sodium triacetoxyborohydride
Amination nucleophile Ammonia or methylamine
Salt formation HCl gas or aqueous HCl, ethanol solvent
Reaction monitoring TLC (silica gel), HPLC
Characterization methods NMR, MS, melting point, XRD
Yield range 60–95% depending on step

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In molecular biology, it serves as a probe or ligand in studies involving nucleic acids and proteins.

Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its mechanism of action are often published in scientific journals .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Insights
[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride C₁₀H₁₅ClN₆O 270.72 Morpholine, purine, dihydrochloride High solubility due to dihydrochloride salt; morpholine enhances polarity
(4-(9H-Purin-6-yl)phenyl)(phenyl)methanamine (Compound 13) C₁₈H₁₅N₅ 301.35 Biphenyl, purine Lower solubility (neutral form); aromatic groups may improve membrane permeability
N-methyl-1-[4-(9H-purin-6-yl)phenyl]methanamine (CID55758) C₁₂H₁₄N₆ 242.28 Methyl, phenyl, purine Moderate solubility; methyl group reduces polarity compared to morpholine
[4-(4-Fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride C₁₀H₁₂Cl₂FN₃ 264.13 Fluorophenyl, imidazole Halogenated aromatic ring enhances electronic interactions; dihydrochloride improves solubility
(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride C₆H₁₅Cl₂N₃ 200.11 Tetrahydropyrimidine Smaller size improves permeability; lacks purine’s nucleobase activity

Key Observations :

  • The morpholine ring in the target compound introduces polarity and hydrogen-bonding capacity, which may improve target binding compared to purely aromatic (e.g., biphenyl) or nonpolar (e.g., methyl) substituents .
  • Dihydrochloride salts universally enhance solubility but may reduce cell permeability compared to free bases .
  • The purine moiety distinguishes the target compound from imidazole or pyrimidine-based analogs, enabling interactions with ATP-binding pockets in kinases or nucleic acid targets .

Biological Activity

[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride is a synthetic compound that combines a purine base with a morpholine structure. Its unique molecular configuration suggests significant potential in biological applications, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C10H16Cl2N6O
  • CAS Number : 1394770-01-4

The structure features a purine moiety linked to a morpholine ring via a methanamine group, which may enhance its solubility and biological activity.

The biological activity of this compound can be attributed to its interaction with nucleic acids and various enzymes involved in cellular processes. Potential mechanisms include:

  • Nucleic Acid Interaction : The purine structure suggests it may act as an analog to nucleobases, potentially interfering with nucleic acid metabolism.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and DNA replication, similar to other purine analogs.
  • Receptor Modulation : The morpholine component could interact with neurotransmitter receptors, affecting signaling pathways.

Antiviral and Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit antiviral and anticancer properties. For instance:

Compound NameStructure TypeNotable Activity
2-Amino-6-methylpurinePurine derivativeAntiviral properties
9-(2-Hydroxyethyl)adenineNucleoside analogueAnticancer effects
1-MethylcytosineNucleobase derivativeInvolved in RNA methylation

The dual functionality of this compound as both a purine analog and an aliphatic amine may provide unique pathways for interaction with biological targets not available to simpler analogs.

Future Research Directions

Given the promising structural characteristics of this compound, future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy against specific cancers or viral infections.
  • Mechanistic Studies : Investigating the detailed mechanisms by which this compound interacts with biological targets.
  • Development of Derivatives : Exploring modifications to enhance potency and selectivity for specific biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride, and how can reaction conditions be optimized?

  • The compound’s synthesis likely involves coupling a purine derivative (e.g., 6-chloropurine) with a morpholine-methanamine scaffold. A Suzuki-Miyaura cross-coupling reaction could be employed, as seen in analogous purine-morpholine syntheses . Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (toluene or DMF), and temperature control during reflux. Post-synthesis, dihydrochloride salt formation requires careful pH adjustment and precipitation in non-polar solvents.

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the purine and morpholine rings.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (exact mass ~262.04 g/mol, as per related metabolites) .
  • X-ray Crystallography : For crystalline batches, SHELXL refinement (via SHELX suite) resolves bond angles and salt conformation .

Q. How should researchers design initial biological activity assays for this compound?

  • Prioritize in vitro assays targeting purine-binding proteins (e.g., kinases, adenosine receptors). Use ATP-competitive binding assays with fluorescence polarization or TR-FRET readouts. Include positive controls (e.g., staurosporine for kinases) and validate solubility in assay buffers using dynamic light scattering (DLS) to avoid aggregation artifacts.

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

  • Disordered Atoms : The morpholine ring and hydrochloride ions may exhibit positional disorder. Use SHELXL’s PART instruction to model disorder, and apply restraints to bond lengths/angles .
  • Hydrogen Bonding Networks : ORTEP-3 visualization aids in mapping interactions between the purine N-H groups and chloride ions, critical for stabilizing the dihydrochloride form .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

  • Core Modifications : Replace the purine with 7-deazapurine or 8-azapurine to alter electronic properties.
  • Morpholine Substitutions : Introduce chiral centers (e.g., 2R,6S-configuration) or alkyl groups on the morpholine ring to enhance membrane permeability .
  • Data Validation : Cross-validate SAR trends using orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀ values).

Q. How should researchers address contradictions between in vitro and in vivo activity data?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. Poor in vivo activity may stem from rapid clearance, as seen in related morpholine derivatives .
  • Salt Form Impact : Compare dihydrochloride vs. free-base forms; the hydrochloride counterions may influence solubility and bioavailability .

Methodological Notes

  • Synthesis References : For purine coupling, follow protocols in , adapting stoichiometry for morpholine intermediates.
  • Crystallography Tools : SHELX (refinement) and ORTEP-3 (visualization) are industry standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride
Reactant of Route 2
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[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride

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